
4-Amino-2-chloro-benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-chlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol . This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Amino-2-chlorobenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF2) . Another method utilizes phase transfer catalysts, such as KF and 18-crown-6-ether in acetonitrile, to facilitate the reaction . These methods offer mild reaction conditions and are relatively easy to operate, making them suitable for both laboratory and industrial production.
Análisis De Reacciones Químicas
4-Amino-2-chlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it is likely that the amino and chloro groups can undergo such transformations under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium fluoride, acetonitrile, and phase transfer catalysts . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Aplicaciones Científicas De Investigación
4-Amino-2-chlorobenzene-1-sulfonyl fluoride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Amino-2-chlorobenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive towards nucleophilic amino acid residues, such as serine and cysteine, in proteins . This reactivity allows the compound to inhibit enzyme activity by covalently modifying the active site residues, thereby blocking the enzyme’s function .
Comparación Con Compuestos Similares
4-Amino-2-chlorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Utilized in positron emission tomography as a radiolabeling synthon.
The uniqueness of 4-Amino-2-chlorobenzene-1-sulfonyl fluoride lies in its specific reactivity and the presence of both amino and chloro substituents, which provide additional sites for chemical modification and functionalization.
Propiedades
Número CAS |
33719-28-7 |
|---|---|
Fórmula molecular |
C6H5ClFNO2S |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
4-amino-2-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2 |
Clave InChI |
LCJHOCQPXFYMHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355584.png)
![6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355587.png)
![6-[(4-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355596.png)
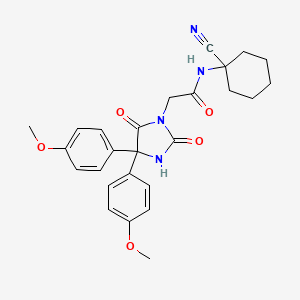
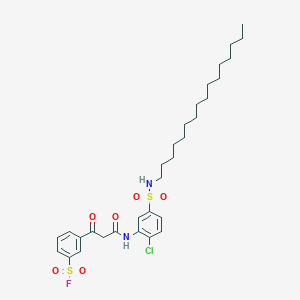
![Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]-](/img/structure/B13355617.png)
![3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355619.png)
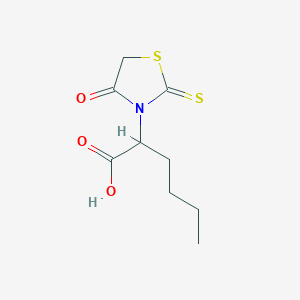
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355625.png)
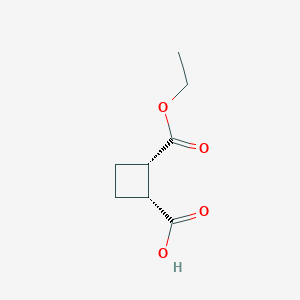
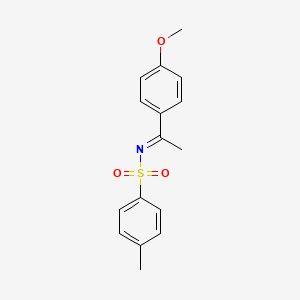

![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355654.png)

